molecular formula C22H21Cl2N3O4 B393458 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione CAS No. 331966-35-9

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B393458
CAS No.: 331966-35-9
M. Wt: 462.3g/mol
InChI Key: GHMLUJWWEFSBBI-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzodioxole, piperazine, dichlorophenyl, and pyrrolidinedione moieties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Piperazine Derivatization: The benzodioxole is then reacted with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine.

    Coupling with Dichlorophenyl Group: The piperazine derivative is coupled with 3,4-dichlorophenyl acetic acid to form the intermediate.

    Cyclization to Form Pyrrolidinedione: Finally, the intermediate undergoes cyclization to form the desired pyrrolidinedione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or dichlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or dichlorophenyl derivatives.

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl-6,7-dimethoxy-2H-chromen-2-one
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Compared to similar compounds, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

331966-35-9

Molecular Formula

C22H21Cl2N3O4

Molecular Weight

462.3g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21Cl2N3O4/c23-16-3-2-15(10-17(16)24)27-21(28)11-18(22(27)29)26-7-5-25(6-8-26)12-14-1-4-19-20(9-14)31-13-30-19/h1-4,9-10,18H,5-8,11-13H2

InChI Key

GHMLUJWWEFSBBI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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